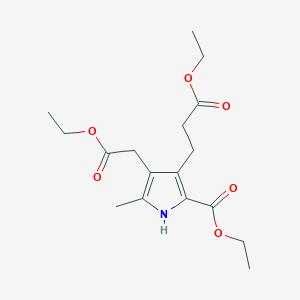
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C17H25NO6 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate is a member of the pyrrole family, which has garnered attention for its diverse biological activities. This compound's structure suggests potential for various pharmacological effects, including anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The compound can be characterized by its unique pyrrole ring structure, which is known for contributing to a wide range of biological activities. Its molecular formula is C19H25N3O5, and it has a molecular weight of 373.42 g/mol. The presence of ethoxy and oxoethyl substituents enhances its solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, a study highlighted the synthesis of various pyrrole derivatives and their cytotoxic effects on cancer cell lines. This compound was tested against several cancer types, showing promising results in inhibiting cell proliferation.
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 15.2 | |
| Other Pyrrole Derivative A | MCF7 | 10.5 | |
| Other Pyrrole Derivative B | A549 | 12.0 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Research indicates that pyrrole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Study: Inhibition of TNF-alpha Production
In a controlled study, the compound was administered to lipopolysaccharide (LPS)-stimulated macrophages, resulting in a significant decrease in TNF-alpha production compared to untreated controls. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : It appears to modulate pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Induction of Apoptosis : Studies have shown that the compound can induce apoptotic pathways in cancer cells, leading to cell death.
特性
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6/c1-5-22-14(19)9-8-12-13(10-15(20)23-6-2)11(4)18-16(12)17(21)24-7-3/h18H,5-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEWMIDIFRFCSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=C1CC(=O)OCC)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













